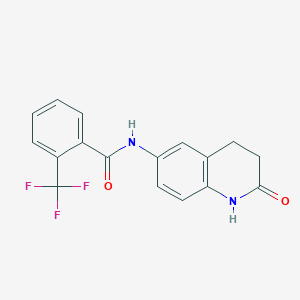

![molecular formula C19H18N4O3 B2970687 (E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime CAS No. 302935-04-2](/img/structure/B2970687.png)

(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime” is a pyrimidine derivative . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of certain precursors in the presence of a catalyst . For example, novel pyrazolo[3,4-b]-quinoline derivatives were synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis

Pyrimidine ring and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds are structurally significant . The exact molecular structure of “this compound” would require more specific information or computational analysis.Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied. They often involve interactions with other molecules and can result in the formation of new compounds . The specific reactions of “this compound” would depend on the conditions and reactants present.科学的研究の応用

Reactivity and Applications in Organic Synthesis

A study by Shirai et al. (2003) discusses the reactivity of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oximes, highlighting a facile oxime–nitrone isomerization through the 1,2-hydrogen shift. The resultant NH-nitrones can trap maleimides to afford intermolecular cycloadducts, illustrating potential applications in organic synthesis. The reactions with electron-deficient acetylenes are initiated by a nucleophilic attack of the oxime to the acetylene moiety, offering pathways for creating various organic compounds (Shirai et al., 2003).

Cyclization of Oxime Derivatives

Vijn et al. (1993) explored the cyclization of oxime derivatives of 5-oxoalkanenitriles to synthesize 6-substituted 2-(N-acetylamino)pyridines and 2-aminopyridines. This work demonstrates the versatility of oxime derivatives in cyclization reactions, leading to the formation of pyridine derivatives with potential applications in medicinal chemistry and drug development (Vijn et al., 1993).

Delivery Across the Blood-Brain Barrier

Bodor et al. (1978) investigated the efficient delivery of a quaternary pyridinium salt through the blood-brain barrier in its dihydropyridine prodrug form. This study underscores the significance of oxime derivatives in enhancing drug delivery to the brain, suggesting potential applications in neurology and pharmacology (Bodor et al., 1978).

Magnetic Properties of Coordination Compounds

Giannopoulos et al. (2014) described the first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions. The synthesis of a new {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior opens avenues for research in materials science, particularly in the development of magnetic materials and devices (Giannopoulos et al., 2014).

Muscarinic Activity in Alzheimer’s Disease

Jung et al. (2001) conducted research on 3-Methyl-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde O-substituted oximes as bioisosteric congeners of arecoline, a muscarinic agonist for Alzheimer's disease treatment. This highlights the potential therapeutic applications of oxime derivatives in neurodegenerative diseases, offering insights into novel drug development strategies (Jung et al., 2001).

作用機序

将来の方向性

The future directions in the research of pyrimidine derivatives are promising. They are being studied for their potential as anticancer agents . Researchers are developing new synthesis pathways for the preparation and post-functionalization of these compounds . The goal is to construct novel pyrimidines with higher selectivity as anticancer agents .

特性

IUPAC Name |

[(E)-[9-methyl-2-(4-methylanilino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-12-6-8-15(9-7-12)21-17-16(11-20-26-14(3)24)19(25)23-10-4-5-13(2)18(23)22-17/h4-11,21H,1-3H3/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLDOWDPAFOMNZ-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=NOC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=N/OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2970604.png)

![2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)

![N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2970608.png)

![5-Chloro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2970611.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)

![4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride](/img/structure/B2970616.png)

![N-(4-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2970617.png)

![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2970618.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2970621.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2970623.png)

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)